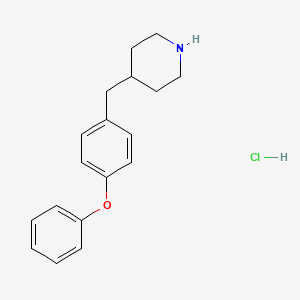

4-(4-Phenoxy-benzyl)-piperidine hydrochloride

Vue d'ensemble

Description

4-(4-Phenoxy-benzyl)-piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-phenoxy-benzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride typically involves the following steps:

Formation of 4-Phenoxy-benzyl chloride: This is achieved by reacting 4-phenoxybenzyl alcohol with thionyl chloride or phosphorus trichloride.

N-Alkylation of Piperidine: The 4-phenoxy-benzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate to form 4-(4-Phenoxy-benzyl)-piperidine.

Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Phenoxy-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis Overview

- Starting Materials : Piperidine, phenoxybenzyl halides.

- Reagents : Acidic conditions for salt formation.

- Yield : High purity and yield reported in various studies.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological development.

Anti-Acetylcholinesterase Activity

Research has demonstrated that derivatives of piperidine, including 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, can act as potent inhibitors of acetylcholinesterase (AChE). This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

- Case Study : A derivative was found to have an IC50 value of 0.56 nM against AChE, indicating strong inhibitory potential .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, particularly against drug-resistant strains of bacteria.

- Mechanism : It disrupts bacterial cell wall synthesis, similar to the action of Delamanid, which is used to treat multidrug-resistant tuberculosis .

Therapeutic Applications

The therapeutic applications of this compound span several areas:

Neurological Disorders

Given its anti-acetylcholinesterase activity, this compound is being explored as a potential treatment for Alzheimer's disease and other cognitive disorders.

Antimicrobial Treatments

Due to its efficacy against resistant bacterial strains, it may serve as a lead compound in the development of new antibiotics.

Data Summary Table

| Application Area | Activity Type | Reference |

|---|---|---|

| Neurological Disorders | Anti-acetylcholinesterase | |

| Antimicrobial Activity | Inhibition of bacterial growth |

Conclusion and Future Directions

This compound presents promising applications in both neurological and antimicrobial fields. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use. Future studies should focus on in vivo evaluations and the development of formulations that enhance bioavailability and therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy-benzyl group can enhance the compound’s binding affinity to these targets, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Methoxy-benzyl)-piperidine hydrochloride

- 4-(4-Chloro-benzyl)-piperidine hydrochloride

- 4-(4-Bromo-benzyl)-piperidine hydrochloride

Uniqueness

4-(4-Phenoxy-benzyl)-piperidine hydrochloride is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.

Activité Biologique

4-(4-Phenoxy-benzyl)-piperidine hydrochloride (CAS No. 1172749-25-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neurological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₂ClN₃O, with a molecular weight of approximately 314.84 g/mol. The compound features a piperidine ring substituted with a phenoxy-benzyl group, which enhances its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The phenoxy-benzyl moiety plays a crucial role in modulating the compound's binding affinity to these targets, influencing several biochemical pathways.

Key Interactions:

- Dopamine Receptors : Studies suggest that this compound may act as an antagonist at dopamine D4 receptors, which are involved in motor control and cognitive functions. Its structural similarity to other piperidine derivatives indicates potential for therapeutic applications in disorders like Parkinson's disease .

- P-glycoprotein (P-gp) : The compound has been investigated for its ability to inhibit P-glycoprotein, a transporter that affects drug bioavailability and distribution. Enhanced P-gp inhibition could lead to increased efficacy of co-administered drugs .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antagonistic Activity : It shows selective antagonism towards dopamine D4 receptors, with improved stability compared to earlier compounds .

- Enzyme Interaction : The compound has been tested for its inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), indicating potential roles in modulating lipid signaling pathways .

Table 1: Summary of Biological Activities

Case Study: Dopamine D4 Receptor Antagonism

A study focused on the development of new D4 receptor antagonists utilized this compound as a lead compound. The results demonstrated significant selectivity for the D4 receptor over other subtypes, suggesting its potential for treating conditions related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .

Propriétés

IUPAC Name |

4-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-2-4-17(5-3-1)20-18-8-6-15(7-9-18)14-16-10-12-19-13-11-16;/h1-9,16,19H,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQDTWVRYJBUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588796 | |

| Record name | 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172749-25-5 | |

| Record name | 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.